REACTION_CXSMILES
|
[C:1]([C:3]1[C:7]([C:8]#[N:9])=[N:6][S:5][N:4]=1)#[N:2].[OH-:10].[K+]>O>[C:1]([C:3]1[C:7]([C:8](=[O:10])[NH2:9])=[N:6][S:5][N:4]=1)#[N:2] |f:1.2|
|
Name
|
solid
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NSN=C1C#N
|
Name
|
|
Quantity
|
0.405 (± 0.395) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NSN=C1C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Then, under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain an easily stirrable mixture
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction which
|
Type
|
TEMPERATURE
|
Details
|
by cooling so as
|
Type
|
TEMPERATURE
|
Details
|
to maintain a temperature of about 20° to 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NSN=C1C(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |